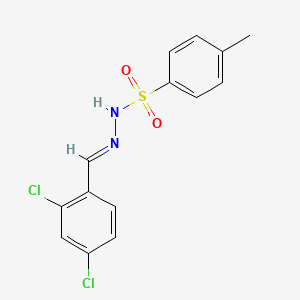![molecular formula C17H18INO3 B5613695 3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5613695.png)
3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde oxime is a compound that likely shares properties and synthesis pathways with other benzaldehyde oxime derivatives. These compounds are of interest in organic chemistry due to their potential applications in synthesis, material science, and possibly in pharmacology, despite the exclusion of drug-related information as per your request.
Synthesis Analysis
The synthesis of benzaldehyde oxime derivatives often involves the reaction of corresponding benzaldehydes with hydroxylamine under various conditions. For closely related compounds, visible-light-catalyzed synthesis can be employed, utilizing formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols under organocatalytic conditions (Qi et al., 2023). This method demonstrates the broad substrate scope and mild conditions conducive to generating benzoxazine derivatives, which could be analogous to the synthesis pathway for the specified oxime derivative.
Molecular Structure Analysis
Structural examination of benzaldehyde oxime derivatives reveals insights into the geometry of the hydroxyimino function and its relation to the core structure. For instance, studies on 1-methylindole-3-carboxaldehyde oxime derivatives highlight the cis and trans geometry of the hydroxyimino function relative to the indole core, indicating the influence of molecular structure on physical properties and reactivity (Janes et al., 2001).
Chemical Reactions and Properties
Benzaldehyde oximes undergo various chemical reactions, including cycloadditions, forming valuable compounds. The reactivity of oximes under visible light catalysis, leading to cycloaddition and further transformation into other compounds, showcases the versatility of these groups in organic synthesis (Qi et al., 2023).
Physical Properties Analysis
The physical properties of benzaldehyde oximes, such as solubility, melting point, and crystal structure, can significantly vary based on the substituents on the benzene ring and the presence of functional groups. The crystalline structure analysis of similar compounds provides insights into intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Janes et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of benzaldehyde oximes, are influenced by the oxime group and the nature of substituents on the aromatic ring. Studies demonstrate the reactivity of these compounds in forming benzoxazines under light-catalyzed conditions, indicating a potential pathway for generating complex structures from simple oxime precursors (Qi et al., 2023).
properties
IUPAC Name |
(NE)-N-[[3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-3-21-16-9-14(10-19-20)8-15(18)17(16)22-11-13-6-4-12(2)5-7-13/h4-10,20H,3,11H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIJEXKRKZWWPW-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5613617.png)
![2-benzyl-9-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5613618.png)
![N-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5613619.png)

![7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5613635.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5613638.png)
![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B5613650.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5613657.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5613665.png)
![2-amino-4-[(4-fluorobenzyl)thio]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B5613675.png)
![2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole](/img/structure/B5613681.png)
![N~2~,N~2~-dimethyl-N~1~-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide](/img/structure/B5613701.png)
![5,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5613708.png)